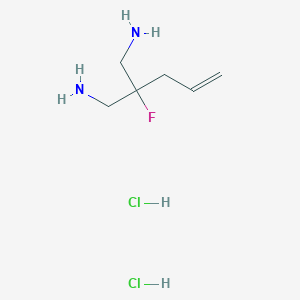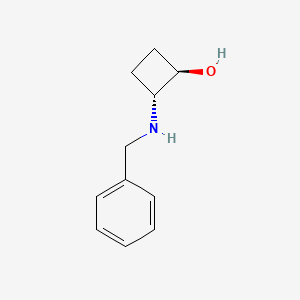
trans-2-(Benzylamino)cyclobutan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of trans-2-(Benzylamino)cyclobutan-1-ol is characterized by a cyclobutane ring and an amino group. The molecular formula is C11H15NO , and the molecular weight is 177.24 g/mol .Physical And Chemical Properties Analysis
Trans-2-(Benzylamino)cyclobutan-1-ol is a white solid. Its molecular weight is 195.25 g/mol, and its molecular formula is C11H15NO .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Researchers have developed various synthetic routes and chemical transformations to explore the chemical properties and potential applications of cyclobutane derivatives. For instance, Frieden et al. (1998) demonstrated a reproducible synthesis of trans-3-(Benzyloxymethyl)cyclobutan-1-ol, highlighting its utility in creating pyrimidine derivatives with potential biological activities (Frieden, Giraud, Reese, & Song, 1998). Similarly, Pinto et al. (2017) achieved stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, leading to high diastereoselectivity and demonstrating the potential for asymmetric synthesis of complex molecules (Pinto, Davies, Fletcher, Roberts, & Thomson, 2017).
Catalytic and Enantioselective Approaches
The development of catalytic and enantioselective methods for synthesizing cyclobutane derivatives has been a significant area of research. Melis et al. (2015) reported an organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones, employing a tandem condensation/intramolecular rearrangement/proton transfer reaction. This method showcases the advancement in achieving high yields and enantioselectivities, opening pathways for creating biologically active compounds with cyclobutane cores (Melis, Ghisu, Guillot, Caboni, Secci, Aitken, & Frongia, 2015).
Structural and Mechanistic Insights
Research into the structure and mechanism of reactions involving cyclobutane derivatives has provided insights into their chemical behavior and potential applications. For example, Fulton et al. (2002) investigated the chemistry and basicity of a parent amidoruthenium complex, shedding light on the reactivity of cyclobutane derivatives and their potential in catalysis (Fulton, Sklenak, Bouwkamp, & Bergman, 2002).
Applications in Material Science
The applications of cyclobutane derivatives extend beyond synthetic chemistry into materials science. Yang et al. (2020) demonstrated a dual-photoresponsive coordination polymer based on a cyclobutane-linked pyridinium radical state, showcasing the potential of these compounds in developing materials with high stability, reversibility, and distinct photoresponsive properties (Yang, Ma, Pang, Chen, Rooney, & Zhang, 2020).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-6-10(11)12-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDEZOJYMZBQQ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Benzylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



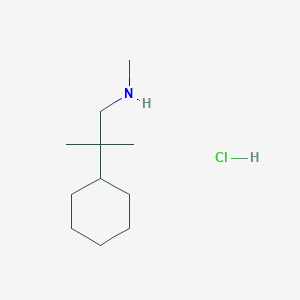
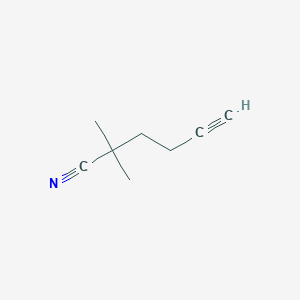
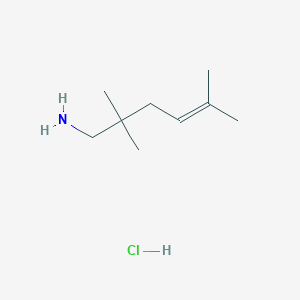

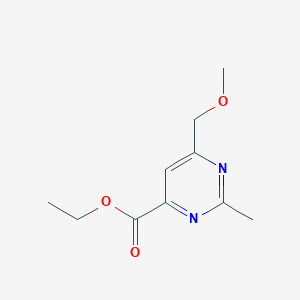
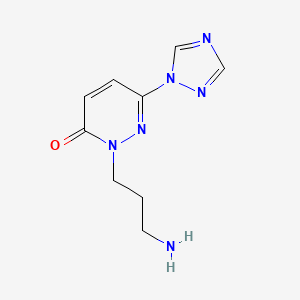
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484605.png)
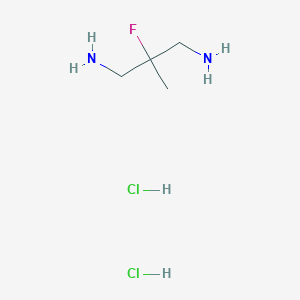

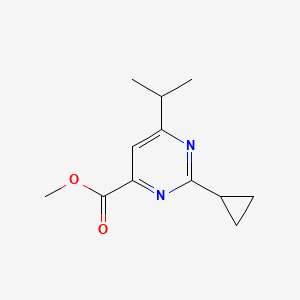

![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)

